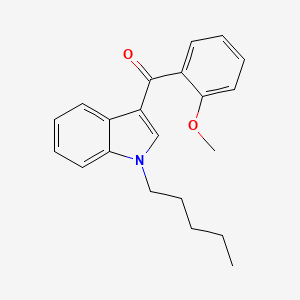

RCS-4 2-methoxy isomer

Descripción general

Descripción

Es un análogo del RCS-4, que solo difiere en la ubicación del grupo metoxilo en el anillo fenilo . Los cannabinoides sintéticos como el isómero de 2-metoxilo de RCS-4 están diseñados para imitar los efectos de los cannabinoides que ocurren naturalmente que se encuentran en las plantas de cannabis.

Métodos De Preparación

La síntesis del isómero de 2-metoxilo de RCS-4 implica varios pasos, comenzando con la preparación del núcleo de indol. El núcleo de indol luego se funcionaliza con una cadena pentilo en el átomo de nitrógeno y un grupo metoxifenilo en la posición 3. . Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar las reacciones. Los métodos de producción industrial pueden implicar la escalabilidad de estas reacciones utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes.

Análisis De Reacciones Químicas

El isómero de 2-metoxilo de RCS-4 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo. Los principales productos formados son derivados oxidados del compuesto original.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio. Estas reacciones generalmente producen formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro. Los reactivos comunes utilizados incluyen halógenos y nucleófilos.

Aplicaciones Científicas De Investigación

El isómero de 2-metoxilo de RCS-4 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El isómero de 2-metoxilo de RCS-4 ejerce sus efectos actuando como un agonista en los receptores cannabinoides, específicamente los receptores CB1 y CB2. Estos receptores son parte del sistema endocannabinoide, que juega un papel en la regulación de varios procesos fisiológicos como el dolor, el estado de ánimo y el apetito . La unión del isómero de 2-metoxilo de RCS-4 a estos receptores activa las vías de señalización que conducen a sus efectos farmacológicos .

Comparación Con Compuestos Similares

El isómero de 2-metoxilo de RCS-4 es similar a otros cannabinoides sintéticos como el JWH-250 y el RCS-8. es único debido a la posición específica del grupo metoxilo en el anillo fenilo . Esta diferencia estructural puede influir en su afinidad de unión y actividad en los receptores cannabinoides. Compuestos similares incluyen:

Actividad Biológica

RCS-4 2-methoxy isomer, also known as 2-(methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone, is a synthetic cannabinoid that has gained attention due to its structural similarities to other potent cannabinoid receptor agonists. This article explores the biological activity of this compound, focusing on its metabolic pathways, receptor affinities, and implications in clinical and forensic settings.

Overview of this compound

This compound is part of a broader class of synthetic cannabinoids that have emerged as alternatives to traditional cannabis products. These compounds are often designed to interact with the endocannabinoid system, particularly the CB1 and CB2 receptors. The specific molecular structure of RCS-4 includes a methoxy group at the 2-position of the phenyl ring, which may influence its pharmacological properties compared to its 4-methoxy counterpart.

Metabolic Pathways

Research indicates that RCS-4 undergoes significant biotransformation in human hepatocytes. A study identified 18 metabolites resulting from the incubation of RCS-4 with human liver cells. The predominant metabolic processes include:

- Hydroxylation: Many metabolites are formed through hydroxylation at various positions on the aromatic rings.

- Demethylation: The removal of the methoxy group is a common transformation.

- Glucuronidation and Sulfation: These Phase II reactions facilitate the excretion of metabolites.

The major metabolic pathway involves -demethylation, which generates several hydroxylated metabolites that can be detected in biological samples. This metabolic profile is crucial for developing screening methods in clinical and forensic toxicology .

Case Study: Metabolite Identification

A pivotal study utilized high-resolution mass spectrometry (HRMS) to elucidate the metabolic pathways of RCS-4. The researchers incubated cryopreserved human hepatocytes with RCS-4 and identified key metabolites through liquid chromatography coupled with HRMS. This approach not only confirmed normal hepatocyte activity but also provided insights into potential biomarkers for drug testing .

Table: Metabolite Profile of RCS-4

| Metabolite ID | Structure Description | Formation Pathway |

|---|---|---|

| M1 | Hydroxylated product | Hydroxylation |

| M2 | -demethylated metabolite | Demethylation |

| M3 | Glucuronide conjugate | Glucuronidation |

| M4 | Dihydroxylated product | Hydroxylation + Glucuronidation |

| M5 | Sulfated metabolite | Sulfation |

This table summarizes some key metabolites identified during the study and their respective formation pathways.

Implications for Clinical and Forensic Applications

The identification of metabolites associated with RCS-4 is critical for developing reliable urine screening methods in forensic toxicology. As synthetic cannabinoids continue to evolve, understanding their metabolic profiles will aid in detecting these substances in biological samples. The presence of specific metabolites can serve as indicators of recent use, which is essential for both clinical assessments and legal investigations .

Propiedades

IUPAC Name |

(2-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-3-4-9-14-22-15-18(16-10-5-7-12-19(16)22)21(23)17-11-6-8-13-20(17)24-2/h5-8,10-13,15H,3-4,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRFLQZVMFTRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342665 | |

| Record name | (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345966-76-8 | |

| Record name | RCS-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RCS-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSN77ZL0GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.